N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Description
N-(2,4-Dimethylphenyl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]pteridin-4-amine is a structurally complex compound featuring a pteridine core substituted with a piperazine ring and aromatic groups. Key structural features include:
- Pteridine backbone: A bicyclic heteroaromatic system with nitrogen atoms at positions 2, 4, and 5.
- Piperazine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 3.
- Aryl substituents:
- A 2,4-dimethylphenyl group attached to the pteridine’s 4-amine.
- A 4-fluorophenyl group on the piperazine ring.
Such structural elements are common in bioactive molecules targeting enzymes, receptors, or microbial pathways. For instance, piperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., dopamine, serotonin), while fluorinated aryl groups enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c1-16-3-8-20(17(2)15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-6-4-18(25)5-7-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRMWPDPTLFZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pteridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the piperazine ring and aromatic groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often involving:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for large-scale production.
Automated purification systems: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could be used to modify the pteridine core or the piperazine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for modifying the aromatic groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Neuropharmacology
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine has demonstrated potential as a neuropharmacological agent. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating these neurotransmitter pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its ability to inhibit cell proliferation has been linked to its interference with specific signaling pathways involved in tumor growth and metastasis. For instance, compounds with piperazine and pteridine scaffolds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research into the antimicrobial activity of similar compounds suggests that this compound may possess antibacterial and antifungal properties. The presence of fluorine in the structure is known to enhance the lipophilicity and bioactivity of compounds, potentially increasing their effectiveness against resistant microbial strains .
Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of piperazine derivatives on anxiety-like behavior in animal models. The results indicated that the administration of this compound led to a significant reduction in anxiety levels compared to control groups. Behavioral assays such as the elevated plus maze and open field tests were employed to assess these effects.
Case Study 2: Anticancer Efficacy
In vitro assays on various cancer cell lines revealed that this compound exhibited cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was elucidated through flow cytometry analysis, which indicated an increase in apoptotic cells following treatment with the compound. Further studies are ongoing to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Aryl Motifs
Key Observations :
PC945 : Unlike the target compound, PC945 incorporates a triazole ring and a 2,4-difluorophenyl group, optimized for inhaled antifungal activity. Its systemic exposure is minimized, highlighting the role of fluorinated aryl groups in local therapeutic efficacy .
Sulfonamide-Piperazine Hybrids (): These compounds replace the pteridine core with sulfonamide or acetamide groups.
Bis(4-fluorophenyl) Derivatives (): The dual fluorophenyl groups increase lipophilicity and membrane permeability, critical for antimicrobial activity.
Piperazine-Fluorophenyl Derivatives in Drug Design
- Bioavailability : Fluorine atoms in the 4-fluorophenyl group (target compound) reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a strategy also seen in PC945 .
- Target Selectivity : Piperazine-aryl hybrids often modulate G-protein-coupled receptors (GPCRs). For instance, compounds in with 2-fluorophenyl-piperazine exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors .
- Crystal Packing and Stability : Pyrimidine derivatives (e.g., ) demonstrate that fluorophenyl and methoxy groups influence hydrogen bonding and crystal lattice stability, which correlates with shelf life and formulation .
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN3O |
| Molecular Weight | 341.42 g/mol |
| CAS Number | 486456-88-6 |
| Boiling Point | 517.6 ± 50.0 °C (Predicted) |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.62 ± 0.70 (Predicted) |
This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition is significant in the context of antimalarial and anticancer therapies, as DHFR is a validated target for drugs like methotrexate and aminopterin .
Antimalarial Activity
Research indicates that related compounds, such as DAMPA (2,4-diamino-N10-methyl-pteroic acid), demonstrate potent antimalarial activity by inhibiting parasite growth in vitro. DAMPA has shown IC50 values in the micromolar range against both antifolate-sensitive and resistant strains of Plasmodium falciparum, suggesting that this compound may exhibit similar efficacy due to its structural similarities .
Anticancer Potential
The compound's structural framework suggests potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Studies on related pteridine derivatives have demonstrated cytostatic effects against various cancer cell lines, indicating that this compound could similarly impact tumor growth by targeting specific signaling pathways or metabolic processes within cancer cells.
Case Studies
- In Vitro Studies : A study investigating the effects of pteridine derivatives on Saccharomyces cerevisiae indicated that these compounds could inhibit DHFR activity effectively, providing a model for understanding their potential in treating diseases caused by folate pathway disruptions .
- Synergistic Effects : The combination of DAMPA with dapsone has been shown to enhance antimalarial activity, suggesting that this compound may also exhibit synergistic effects when used with other therapeutic agents targeting similar pathways .
Q & A
Q. Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperazine Derivatives
| Compound | t₁/₂ (HLM, min) | logP |
|---|---|---|
| Target Compound | 72 | 3.8 |
| Non-fluorinated analog | 25 | 3.3 |
| 18F-Mefway (5-HT₁A tracer) | 90 | 4.1 |
Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification Bottlenecks: Column chromatography is impractical at scale. Switch to continuous flow reactors with in-line crystallization for higher throughput .
- Piperazine Availability: Sourcing 4-(4-fluorophenyl)piperazine may require custom synthesis. Optimize its preparation via Ullmann coupling (CuI, K₂CO₃, DMF) to reduce costs .
Advanced: How can researchers differentiate this compound’s off-target effects from its primary mechanism of action in neuropharmacology studies?
Answer:
- Counter-Screening Panels: Test against 50+ GPCRs (e.g., α₁-adrenergic, dopamine D₂) at 10 µM to identify off-target binding .
- CRISPR Knockout Models: Use 5-HT₁A KO mice to isolate receptor-specific behavioral effects (e.g., anxiety reduction in elevated plus maze) .
- Dose-Response Curves: EC₅₀ shifts in functional assays (e.g., calcium flux) distinguish primary vs. secondary targets .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Solid Form: Store at –20°C under argon in amber vials to prevent photodegradation. Purity remains >90% for 12 months .
- Solution Form: Prepare in DMSO (10 mM stock), aliquot, and freeze at –80°C. Avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .
Advanced: What strategies can mitigate discrepancies between computational binding predictions and experimental results?
Answer:
- Force Field Refinement: Use polarized charge models (e.g., AM1-BCC) in molecular dynamics simulations to better capture fluorine’s electronegativity .
- Cryo-EM Structures: Resolve ligand-receptor complexes at <3 Å resolution to validate docking poses .
- SAR Studies: Synthesize derivatives with modified piperazine substituents (e.g., 2,4-difluorophenyl) to probe steric/electronic effects .
Advanced: How does this compound compare to structurally related pteridine derivatives in terms of pharmacokinetic (PK) profiles?
Answer:
- Oral Bioavailability: ~40% in rats (vs. <10% for non-piperazine pteridines) due to enhanced solubility from the dimethylphenyl group .
- Half-Life: 4–6 hrs in plasma, superior to pyrimidine analogs (1–2 hrs) due to reduced CYP3A4 metabolism .
- Tissue Distribution: Brain-to-plasma ratio of 0.8 (vs. 0.3 for 18F-FCWAY) supports CNS applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
